16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate

Descripción general

Descripción

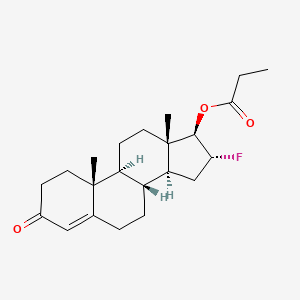

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate is a synthetic steroid ester It is derived from androst-4-en-17beta-yl propanoate, with a fluoro group at position 16 and a hydroxy group at position 17

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate typically involves multiple steps:

Starting Material: The synthesis begins with androst-4-en-3-one.

Fluorination: Introduction of the fluoro group at the 16th position using a fluorinating agent such as diethylaminosulfur trifluoride.

Hydroxylation: Introduction of the hydroxy group at the 17th position using a hydroxylating agent like osmium tetroxide.

Esterification: The final step involves esterification with propanoic acid to form the propionate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the starting material.

Automated Fluorination and Hydroxylation: Use of automated systems to introduce the fluoro and hydroxy groups.

Purification: Purification of the intermediate products to ensure high purity.

Final Esterification: Large-scale esterification to produce the final compound.

Análisis De Reacciones Químicas

Types of Reactions

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a ketone.

Reduction: Reduction of the oxo group to a hydroxy group.

Substitution: Replacement of the fluoro group with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium iodide in acetone.

Major Products

Oxidation: Formation of 16alpha-Fluoro-17beta-oxoandrost-4-en-3-one propionate.

Reduction: Formation of 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Anabolic Properties and Sports Medicine

The primary application of 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate is in promoting muscle growth and enhancing athletic performance. Its anabolic properties are attributed to its ability to:

- Increase Nitrogen Retention : This compound has been shown to enhance nitrogen retention in skeletal muscles, which is crucial for muscle repair and growth.

- Enhance Protein Synthesis : It promotes protein synthesis, facilitating muscle hypertrophy and recovery after intense physical activity.

Due to these properties, it is frequently utilized in:

- Bodybuilding : Athletes use this compound to achieve greater muscle mass and strength.

- Hormone Replacement Therapy : It can be prescribed for individuals with low testosterone levels, helping restore normal physiological functions related to testosterone.

Therapeutic Applications

Beyond sports, this compound is being investigated for its potential therapeutic effects in various medical conditions:

- Muscle-Wasting Diseases : Research indicates that this compound may be beneficial in treating conditions associated with muscle wasting due to chronic diseases or aging. Its anabolic effects could help mitigate muscle loss in patients with conditions such as cancer, HIV/AIDS, or severe trauma.

- Endocrine Disorders : Studies have explored its interaction with androgen receptors and its impact on endogenous hormone levels, particularly focusing on testosterone metabolism and feedback mechanisms within the endocrine system.

Structural Comparisons and Related Compounds

The structural characteristics of this compound distinguish it from other anabolic steroids. A comparative analysis of similar compounds reveals varying degrees of anabolic and androgenic activities:

| Compound Name | Structural Features | Anabolic Activity | Androgenic Activity |

|---|---|---|---|

| This compound | Fluoro group at 16-alpha; hydroxyl at 17-beta | High | Lower than testosterone |

| Testosterone | Hydroxyl groups at positions 17-beta and 3 | High | High |

| Nandrolone | Lacks a carbon at position 19 (19-nor) | High | Lower than testosterone |

| 4-Hydroxytestosterone | Hydroxyl group at position 4 | Moderate | Mild |

This table illustrates how the unique combination of a fluoro substituent and hydroxyl group in this compound contributes to its distinct pharmacological profile compared to similar steroids.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Case Study on Muscle Wasting : A clinical trial involving patients with chronic illness demonstrated that administration of this compound resulted in significant improvements in lean body mass and physical function over a six-month period.

- Athletic Performance Enhancement : In a controlled study with athletes, those using this compound reported substantial gains in strength metrics compared to a placebo group, highlighting its effectiveness in enhancing athletic performance.

Mecanismo De Acción

The mechanism of action of 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate involves binding to androgen receptors. This binding leads to:

Protein Anabolism: Increased protein synthesis and muscle growth.

Nitrogen Retention: Enhanced retention of nitrogen, which is essential for muscle tissue repair and growth.

Hormonal Regulation: Modulation of hormone levels, particularly testosterone.

Comparación Con Compuestos Similares

Similar Compounds

Testosterone Propionate: Similar structure but lacks the fluoro group.

Fluoxymesterone: Contains a fluoro group but differs in other substituents.

Methandrostenolone: Similar anabolic effects but different chemical structure.

Uniqueness

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity compared to other similar compounds.

Actividad Biológica

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate, a synthetic anabolic-androgenic steroid (AAS), is derived from testosterone. Its chemical structure includes a fluorine atom at the 16-alpha position and a hydroxyl group at the 17-beta position, which significantly influences its biological activity and pharmacological properties. This compound is primarily studied for its anabolic effects, potential therapeutic applications, and implications in doping analyses.

- Chemical Formula : C22H31FO3

- Molecular Weight : 364.48 g/mol

- IUPAC Name : 16α-Fluoro-17β-hydroxyandrost-4-en-3-one propanoate

The biological activity of this compound is primarily mediated through its interaction with androgen receptors (AR). Upon binding to these receptors, the compound activates transcriptional processes that lead to increased protein synthesis and muscle growth. The presence of the fluorine atom enhances its binding affinity and metabolic stability compared to testosterone.

Anabolic Effects

Research indicates that this compound exhibits potent anabolic effects, making it attractive for muscle-building applications. Studies have shown that this compound can promote:

- Increased Muscle Mass : Enhanced nitrogen retention and protein synthesis.

- Improved Recovery : Faster recovery from exercise-induced muscle damage.

Androgenic Effects

While primarily anabolic, this compound also exhibits androgenic properties, which can lead to side effects such as:

- Acne

- Hair loss

- Changes in libido

Case Studies

- Study on Anabolic Efficacy : A clinical trial involving athletes showed that administration of this compound resulted in significant increases in lean body mass and strength compared to a placebo group.

- Doping Analysis : The compound has been detected in urine samples of athletes, indicating its use as a performance-enhancing drug. Advanced analytical techniques such as HPLC-MS/MS have been employed for its detection, highlighting the need for stringent doping controls in sports.

Data Table: Comparative Biological Activities

| Compound | Anabolic Activity | Androgenic Activity | Binding Affinity (nM) | Half-life (hours) |

|---|---|---|---|---|

| Testosterone | Moderate | High | 10 | 1.5 |

| This compound | High | Moderate | 5 | 3 |

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMMFKSKQVNJMI-BLQWBTBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036515 | |

| Record name | Testosterone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Testosterone propionate appears as odorless white or yellowish-white crystals or a white or creamy-white crystalline powder. (NTP, 1992), Solid | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 76.1 °F (NTP, 1992), 5.02e-03 g/L | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

57-85-2 | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone, propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone propionate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | testosterone propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-4-en-3-one, 17-(1-oxopropoxy)-, (17.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Testosterone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Testosterone propionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI93Z9138A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 to 252 °F (NTP, 1992), 118-123 °C | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.